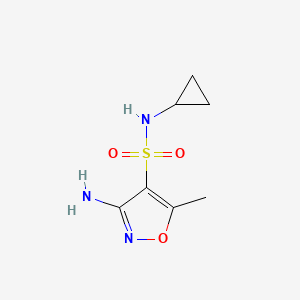

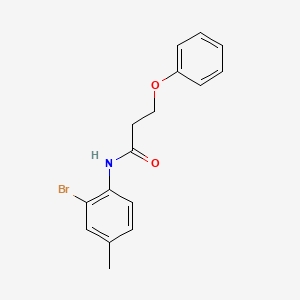

![molecular formula C16H20ClFN2O2 B5553596 N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)

N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including amidation and cycloaddition processes. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized via reactions involving pyrazole and thioxothiazolidin-3-yl acetamides, confirmed by NMR, IR, and mass spectra techniques (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated through various spectroscopic methods. For example, the structure of N-(4-Chloro-α,α-dimethoxybenzyl)acetamide was determined, showcasing an sp3-hybridized carbon atom connected to the acetamide group's nitrogen, highlighting the compound's conformation (Hajjem et al., 1993).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds demonstrate a range of interactions and reactions. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to produce 2-acylamino-3-arylamino-1,4-naphthoquinones, showcasing the versatility in forming heterocyclic compounds (Agarwal & Mital, 1976).

Physical Properties Analysis

The physical properties of related acetamide compounds include their crystalline structures and solubility. For example, N-(2,6-dichloro-4- thrifloromethylphenyl) Acetamide's crystal structure was determined through X-ray diffraction analysis, providing insights into its solid-state characteristics (Ping, 2007).

Scientific Research Applications

Anticancer Activity

- Novel Fluoro Substituted Benzo[b]pyran with anti-Lung Cancer Activity: A study by Hammam et al. (2005) explores the anticancer activity of fluoro-substituted compounds, showing efficacy against lung, breast, and CNS cancer cell lines at low concentrations. This suggests the potential of structurally related compounds for cancer treatment applications (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Photovoltaic Efficiency and Ligand-Protein Interactions

- Spectroscopic, Quantum Mechanical Studies, Ligand Protein Interactions and Photovoltaic Efficiency Modeling: Research by Mary et al. (2020) on benzothiazolinone acetamide analogs, including studies on vibrational spectra, electronic properties, and photovoltaic efficiency, indicates potential use in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, the study includes ligand-protein interaction analysis, hinting at biomedical applications (Mary et al., 2020).

Fluorescent Probes for Mercury Ion Detection

- Efficient Fluorescent Probe for Mercury Ion: A study conducted by Shao et al. (2011) describes the synthesis of novel imidazo[1,2-a]pyridine derivatives, demonstrating their efficiency as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution. This highlights potential environmental monitoring applications (Shao et al., 2011).

Corrosion Inhibitors

- New Long Alkyl Side Chain Acetamide, Isoxazolidine and Isoxazoline Derivatives as Corrosion Inhibitors: Yıldırım and Çetin (2008) investigated the use of acetamide derivatives as corrosion inhibitors, showing promising inhibition efficiencies in both acidic and mineral oil mediums. This research indicates potential applications in industrial material preservation (Yıldırım & Çetin, 2008).

Antimicrobial Activity

- Synthesis, SAR, In-Silico Appraisal, and Anti-Microbial Study of Substituted 2-Aminobenzothiazoles Derivatives: Anuse et al. (2019) synthesized and evaluated the antimicrobial activity of N-(benzo[d]thiazol-2-yl) acetamide derivatives, showing efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in the development of new antimicrobial agents (Anuse et al., 2019).

Antiallergic Agents

- N-(Pyridin-4-yl)-(Indol-3-yl)Acetamides and Propanamides as Antiallergic Agents: Research by Menciu et al. (1999) on the synthesis and evaluation of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides highlights their potential as novel antiallergic compounds. This opens avenues for developing new therapies for allergic conditions (Menciu et al., 1999).

properties

IUPAC Name |

N-[(3S,4R)-1-(4-chloro-3-fluorobenzoyl)-4-propan-2-ylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFN2O2/c1-9(2)12-7-20(8-15(12)19-10(3)21)16(22)11-4-5-13(17)14(18)6-11/h4-6,9,12,15H,7-8H2,1-3H3,(H,19,21)/t12-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGWBKLSNQUUOX-SWLSCSKDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)C)C(=O)C2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

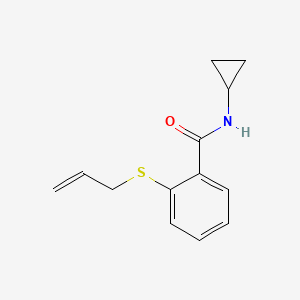

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

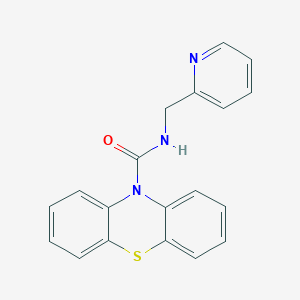

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

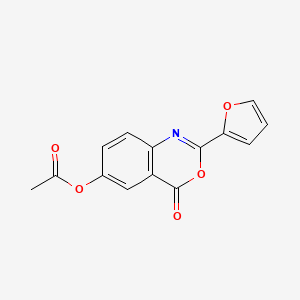

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

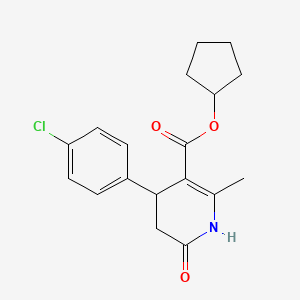

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

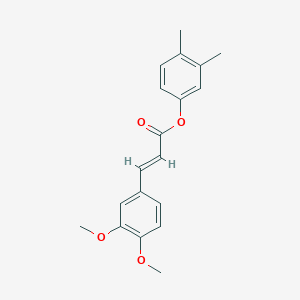

![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)